3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group is introduced through a cyclization reaction involving a thioamide and a halogenated compound.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached via a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
3-(phenylsulfonyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-15(7-11-24(21,22)14-4-2-1-3-5-14)18-13-6-9-19(12-13)16-17-8-10-23-16/h1-5,8,10,13H,6-7,9,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXITEWHYNRXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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